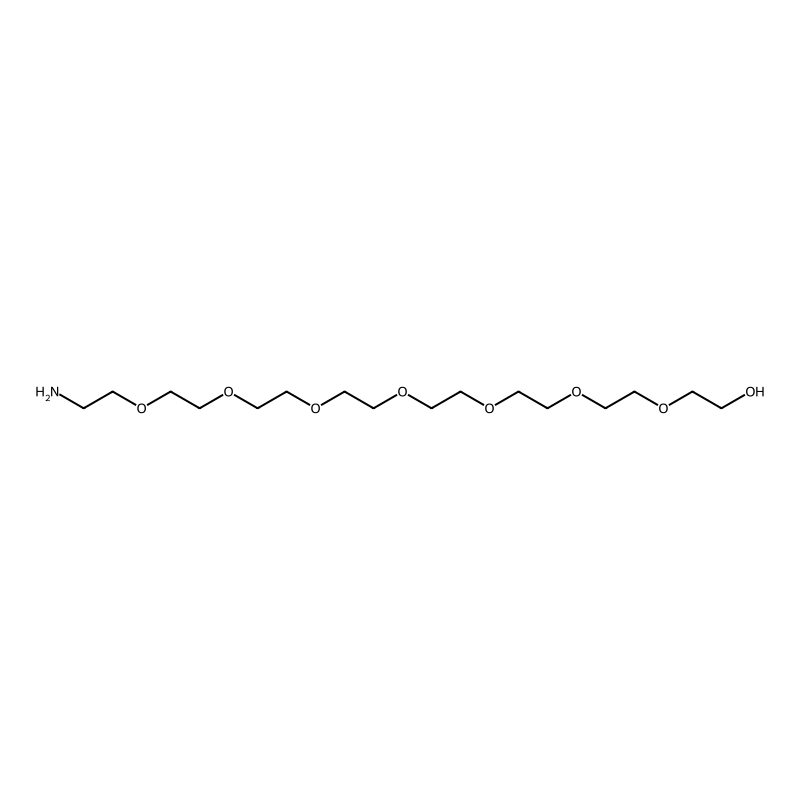

Amino-PEG8-alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Structure and Properties:

- Amino-PEG8-alcohol is a derivative of Polyethylene Glycol (PEG) containing two key functional groups:

- An amino group (NH2) - This group is known for its reactivity with various molecules, including carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes) [].

- A hydroxyl group (OH) - This group allows for further chemical modifications or attachment of other reactive functional groups [, ].

- The number "8" in its name refers to the average number of ethylene glycol units (repeating -CH2-CH2-O- units) present in the PEG chain [].

Potential Applications:

- Drug Delivery Systems: Due to its reactive groups, Amino-PEG8-alcohol is being explored as a linker molecule in the development of Antibody-Drug Conjugates (ADCs) [, ]. ADCs are therapeutic agents where a cytotoxic drug is attached to an antibody via a linker molecule. The linker plays a crucial role in delivering the drug specifically to target cells while minimizing side effects [].

- Bioconjugation: The combination of amino and hydroxyl groups makes Amino-PEG8-alcohol a versatile tool for bioconjugation reactions. Bioconjugation involves linking various biomolecules like proteins, peptides, and drugs for research purposes [].

Important Note:

Amino-PEG8-alcohol, also known as 2-amino-2-(2-hydroxyethoxy)ethyl poly(ethylene glycol), is a bifunctional compound that features both an amino group (-NH₂) and a hydroxyl group (-OH). This compound is characterized by its poly(ethylene glycol) backbone, which enhances its solubility in aqueous environments and biocompatibility. The chemical formula for Amino-PEG8-alcohol is C16H35NO8, with a molecular weight of approximately 369.5 g/mol . The presence of the amino group allows for various

Amino-PEG8-alcohol doesn't have a direct mechanism of action in biological systems. Its primary function is as a linker molecule in bioconjugation. By attaching itself to other biomolecules, Amino-PEG8-alcohol can:

- Improve water solubility of the target molecule, making it more biocompatible. []

- Reduce aggregation of the target molecule, keeping it functional.

- Increase circulation time of the target molecule in the body.

The specific mechanism of action of the final conjugate will depend on the attached biomolecule.

- Wear personal protective equipment (PPE) like gloves, goggles, and lab coat.

- Work in a well-ventilated fume hood.

- Dispose of waste according to proper chemical waste disposal protocols.

- Esterification: The amino group can react with carboxylic acids to form amides, while the hydroxyl group can react with acid chlorides to form esters.

- Nucleophilic Addition: The amino group can act as a nucleophile, attacking electrophilic centers such as carbonyls (ketones and aldehydes), leading to the formation of imines or other derivatives .

- Crosslinking: It can be used to crosslink polymers or proteins through its reactive groups, enhancing material properties for biomedical applications.

Amino-PEG8-alcohol exhibits notable biological activity, primarily due to its ability to enhance solubility and stability of drug compounds. Its biocompatibility makes it suitable for use in drug delivery systems. The compound has shown potential in:

- Targeted Drug Delivery: By conjugating drugs to the amino group, it can facilitate targeted delivery to specific tissues or cells.

- Enzyme Stabilization: The PEG component can protect enzymes from denaturation, enhancing their stability and activity in various applications .

The synthesis of Amino-PEG8-alcohol typically involves the following methods:

- Polymerization: Starting from ethylene oxide, poly(ethylene glycol) can be synthesized through ring-opening polymerization.

- Functionalization: The terminal hydroxyl group of PEG can be converted into an amino group through various amination reactions, often using ammonia or primary amines under specific conditions .

- Purification: Post-synthesis, the product is purified using techniques like dialysis or chromatography to remove unreacted materials and byproducts.

Amino-PEG8-alcohol finds applications across various fields:

- Bioconjugation: It is widely used for attaching biomolecules (e.g., peptides, proteins) to surfaces or other molecules.

- Drug Development: Used as a linker in drug formulations to improve pharmacokinetics.

- Diagnostics: Employed in biosensors and diagnostic assays due to its reactive nature and ability to improve signal detection .

Studies on the interactions of Amino-PEG8-alcohol reveal its potential in enhancing the efficacy of therapeutic agents. Interaction studies often focus on:

- Binding Affinity: Evaluating how effectively the compound binds with target biomolecules.

- Stability Assessments: Investigating how the presence of Amino-PEG8-alcohol affects the stability of conjugated drugs.

- Cellular Uptake: Analyzing how modifications with this compound influence cellular uptake mechanisms in targeted therapies .

Similar Compounds: Comparison

Several compounds exhibit similarities to Amino-PEG8-alcohol, particularly those with PEG backbones and functional groups. Here are some comparable compounds:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Amino-PEG3-alcohol | Amino and Hydroxyl | Shorter PEG chain; lower hydrophilicity |

| Amino-PEG12-alcohol | Amino and Hydroxyl | Longer PEG chain; enhanced solubility |

| Azide-PEG8-alcohol | Azide and Hydroxyl | Used for click chemistry applications |

| Carboxylic Acid-PEG | Carboxylic Acid and Hydroxyl | Primarily used for conjugation with amines |

Amino-PEG8-alcohol stands out due to its balanced hydrophilicity and reactivity, making it particularly versatile for both chemical modifications and biological applications. Its dual functionality allows for diverse applications in drug delivery and bioconjugation that may not be achievable with other similar compounds.

Amino-PEG8-alcohol represents a bifunctional polyethylene glycol derivative characterized by a linear molecular architecture containing eight ethylene oxide repeat units with terminal amino and hydroxyl functional groups [1] [2]. The compound exhibits the molecular formula C16H35NO8 with a molecular weight of 369.45 g/mol [1] [2]. The systematic International Union of Pure and Applied Chemistry name describes the complete structural arrangement as 2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol [1].

The molecular architecture demonstrates a highly flexible backbone structure comprising sequential ethylene oxide units (-CH2-CH2-O-) that connect the terminal functional groups through ether linkages [1] [3]. This linear chain configuration allows for extensive conformational mobility, as evidenced by the presence of 22 rotatable bonds throughout the molecular structure [1]. The compound maintains high water solubility due to the hydrophilic nature of both the polyethylene glycol backbone and the terminal functional groups [3] .

Ethylene Oxide Repeat Unit Configuration

The ethylene oxide repeat units within Amino-PEG8-alcohol follow the characteristic (-CH2-CH2-O-) pattern that defines polyethylene glycol chemistry [5] [6]. Each repeat unit contributes a molecular weight increment of 44.05 Da, consistent with the ethylene oxide monomer unit composition [5] [7]. The eight sequential repeat units create a flexible molecular chain with alternating carbon-carbon and carbon-oxygen bonds, providing the structural foundation for the compound's conformational versatility [8] [9].

Nuclear magnetic resonance studies of similar polyethylene glycol structures reveal that the ethylene oxide units exhibit characteristic chemical shift patterns in both proton and carbon-13 spectra [10] [11]. The methylene protons adjacent to oxygen atoms typically appear in the 3.5-3.8 ppm region of proton nuclear magnetic resonance spectra, while the corresponding carbon atoms resonate around 70-72 ppm in carbon-13 nuclear magnetic resonance [10] [11]. The repetitive nature of these units creates overlapping signals that broaden with increasing polymer length due to the effects of molecular tumbling and relaxation dynamics [10] [11].

The ether oxygen atoms within each repeat unit serve as hydrogen bond acceptors, contributing to the compound's overall hydrogen bonding capacity of nine acceptor sites [1]. This extensive hydrogen bonding potential significantly influences the compound's interaction with aqueous environments and biological systems [8]. Computational modeling studies suggest that the ether oxygens participate in coordinated hydrogen bonding networks with water molecules, contributing to the exceptional water solubility characteristic of polyethylene glycol derivatives [8] [9].

Terminal Functional Group Arrangement

The terminal functional group arrangement of Amino-PEG8-alcohol features a primary amino group (-NH2) at one terminus and a primary hydroxyl group (-OH) at the opposite end of the molecular chain [1] [3]. This heterobifunctional configuration provides distinct reactive sites for chemical modification and bioconjugation applications [3] [12]. The amino terminus specifically contributes two hydrogen bond donors to the overall molecular hydrogen bonding profile [1].

The amino functional group exhibits typical primary amine characteristics, with the nitrogen atom maintaining sp3 hybridization and pyramidal geometry [13] [14]. Infrared spectroscopic analysis reveals characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 cm⁻¹ region, consistent with primary amine functional groups [13]. The amino group demonstrates reactivity toward carboxylic acids, activated esters, and carbonyl compounds, enabling diverse derivatization pathways .

The hydroxyl terminus provides additional hydrogen bonding capability and serves as a site for further chemical modification [3] . The terminal hydroxyl group exhibits characteristic alcohol properties, including the ability to participate in hydrogen bonding networks and undergo typical alcohol reactions such as esterification and etherification . Structural studies of amino alcohol compounds demonstrate that both terminal functional groups can participate simultaneously in coordination chemistry and supramolecular assembly processes [13] [14].

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Amino-PEG8-alcohol through both proton and carbon-13 nuclear magnetic resonance techniques [16] [10]. Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns corresponding to different molecular environments within the compound structure [10] [11]. The most prominent signals appear in the 3.5-3.8 ppm region, corresponding to the methylene protons of the ethylene oxide repeat units [10] [11].

The terminal amino group produces characteristic signals in the 2.8-3.0 ppm region for the methylene protons adjacent to the nitrogen atom [16]. Integration analysis of these signals relative to the main polyethylene glycol backbone signals provides quantitative information about the degree of functionalization and structural integrity [10] [11]. The terminal hydroxyl group typically appears as a broad signal that may exchange with deuterium in deuterated solvents [10].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through analysis of the carbon framework [10] [11]. The ethylene oxide carbon atoms typically resonate in the 70-72 ppm region, appearing as a dominant signal due to the repetitive nature of these structural units [10] [11]. The carbon atoms adjacent to the amino and hydroxyl functional groups may appear at slightly different chemical shifts due to the electronic effects of these heteroatoms [10].

Advanced nuclear magnetic resonance techniques can exploit carbon-13 satellite peaks to improve molecular weight determination accuracy [10] [11]. The naturally occurring 1.1% carbon-13 isotope creates satellite peaks positioned ±70 Hz from the main carbon-12 peaks, providing an internal standard for quantitative analysis [10] [11]. This approach proves particularly valuable for accurate molecular weight characterization of polyethylene glycol derivatives [10] [11].

Mass Spectrometric (MS) Fragmentation Patterns

Mass spectrometric analysis of Amino-PEG8-alcohol employs electrospray ionization techniques to generate intact molecular ions for structural characterization [17] [18]. The compound typically produces protonated molecular ions [M+H]⁺ at m/z 370.2 and sodium adduct ions [M+Na]⁺ at m/z 392.2 under positive ion electrospray conditions [16]. These molecular ion peaks confirm the expected molecular weight and provide baseline structural information [17].

Collision-induced dissociation experiments reveal characteristic fragmentation patterns that reflect the underlying molecular architecture [17] [18]. The predominant fragmentation pathway involves sequential loss of ethylene oxide units (C2H4O, 44 Da), creating a series of fragment ions separated by 44 mass units [17] [18]. This fragmentation pattern provides direct evidence for the polyethylene glycol backbone structure and enables determination of the number of ethylene oxide repeat units [17].

Deprotonated molecular ions [M-H]⁻ generated under negative ion conditions exhibit distinct fragmentation behavior dominated by intramolecular nucleophilic substitution reactions [17] [18]. The fragmentation process preferentially eliminates even numbers of ethylene oxide units, creating an alternating intensity pattern in the mass spectrum [17] [18]. This behavior reflects the mechanistic preferences of the charge-directed fragmentation processes occurring within the polyethylene glycol backbone [17].

Additional fragmentation processes include loss of water (H2O, 18 Da) and hydrogen elimination (H2, 2 Da) from smaller fragment ions [17] [18]. These secondary fragmentation processes provide detailed structural information about the terminal functional groups and their connectivity to the polyethylene glycol backbone [17]. The overall fragmentation pattern serves as a molecular fingerprint for structural verification and purity assessment [17] [18].

Computational Modeling of Conformational Flexibility

Computational modeling approaches provide detailed insights into the conformational flexibility characteristics of Amino-PEG8-alcohol through molecular dynamics simulations and theoretical calculations [8] [19]. The compound exhibits high conformational mobility due to the presence of 22 rotatable bonds distributed throughout the ethylene oxide backbone and terminal functional groups [1] [20]. This extensive rotational freedom enables the molecule to adopt multiple stable conformations in solution [20] [8].

Molecular dynamics simulations reveal that Amino-PEG8-alcohol samples a wide range of conformational states on nanosecond timescales [8] [19]. The polyethylene glycol backbone demonstrates characteristic random coil behavior with a persistence length of approximately 4 Å, consistent with other polyethylene glycol derivatives [8] [9]. The fully extended contour length reaches approximately 35-40 Å, while the radius of gyration in aqueous solution typically ranges from 8-12 Å [8] [9].

The conformational flexibility profoundly influences the compound's interaction with biological systems and chemical reactivity [20] [8]. Flexible polyethylene glycol chains can adopt conformations that optimize intermolecular interactions while minimizing steric hindrance effects [8]. This adaptability contributes to the biocompatibility and stealth properties observed for polyethylene glycol-modified biomolecules and drug delivery systems [8].

Laboratory-Scale Synthesis Protocols

Polyethylene Glycol Backbone Elongation Strategies

The synthesis of Amino-PEG8-alcohol requires precise control over polyethylene glycol backbone elongation to achieve the desired eight ethylene glycol unit chain length. Several established methodologies have been developed for controlled PEG chain elongation, each offering distinct advantages in terms of reaction efficiency, product purity, and scalability [1] [2] [3].

The Williamson ether formation reaction remains the cornerstone for PEG backbone elongation, typically employing sodium hydride or potassium tert-butoxide as strong bases to generate alkoxide nucleophiles [3]. The reaction proceeds through SN2 displacement of tosylate or mesylate leaving groups, with optimal temperatures ranging from 50-60°C to balance reaction kinetics while minimizing anionic depolymerization side reactions [4]. Critical parameters include maintaining anhydrous conditions (less than 50 ppm water content), utilizing 1.2-1.5 molar equivalents of base, and employing aprotic solvents such as tetrahydrofuran or 1,4-dioxane [3].

Stepwise synthesis methodologies have emerged as preferred approaches for obtaining monodisperse PEG derivatives. The solid-phase stepwise synthesis technique utilizes Wang resin as a polymeric support, enabling chromatography-free purification through simple washing procedures [3]. A typical synthesis cycle consists of three fundamental steps: deprotonation using potassium tert-butoxide (2.5 equivalents), coupling via Williamson ether formation at 60°C, and deprotection using dilute trifluoroacetic acid (5% v/v) [3].

The one-pot elongation approach represents a significant advancement in synthetic efficiency, utilizing base-labile protecting groups such as phenethyl moieties instead of traditional acid-labile dimethoxytrityl groups [4]. This methodology eliminates the requirement for intermediate isolation and purification steps, reducing the overall synthesis from three steps to two per elongation cycle. The process requires careful temperature control, initially cooling to -78°C before adding monomer solutions and gradually warming to room temperature to prevent premature deprotection [4].

Automated synthesis protocols have been developed using commercial peptide synthesizers adapted for PEG synthesis [3]. The automated approach employs standardized reaction cycles with predetermined reagent volumes and reaction times, enabling consistent product quality and reproducibility. Typical reaction scales range from 0.1-1.0 mmol on solid phase supports, with cycle times averaging 4-6 hours per elongation step [3].

Macrocyclic sulfate methodology offers an alternative elongation strategy particularly suited for longer PEG chains [5]. Tetraethylene glycol macrocyclic sulfate serves as an effective elongation building block, reacting with terminal hydroxyl groups under mild basic conditions at 50-60°C. This approach requires 3 equivalents of macrocyclic sulfate to ensure complete conversion and avoid product mixtures with varying chain lengths [5].

Amino-Alcohol Functionalization Techniques

The introduction of amino and alcohol functionalities into PEG8 structures requires specialized synthetic approaches to ensure regioselective modification while maintaining product integrity. Multiple methodologies have been developed to achieve precise functionalization patterns, with each technique offering specific advantages for different synthetic objectives [6] [7] [8].

Reductive amination protocols represent the most widely employed methodology for amino functionalization of PEG aldehydes. The reaction typically employs sodium cyanoborohydride as the reducing agent in aqueous or alcoholic media at pH 6-7 [9]. Critical considerations include the presence of cyanate impurities in reducing agents, which can inhibit PEGylation reactions and necessitate rigorous quality control testing [9]. Optimal reaction conditions involve maintaining substrate concentrations of 10-50 mM, reaction temperatures of 20-25°C, and reaction times of 4-24 hours depending on substrate reactivity [10].

Direct amino alcohol modification employs periodate oxidation of terminal serine or threonine residues, generating aldehyde functionalities suitable for hydrazide coupling [6]. The oxidation proceeds rapidly at pH 7 using low molar ratios of periodate (0.1-0.5 equivalents) to minimize side reactions. The resulting aldehyde intermediates react with hydrazide-containing compounds to form stable hydrazone linkages, with optimal reaction conditions maintaining pH 6-8 and temperatures of 20-22°C [6].

N-terminal modification strategies utilize quinone-mediated oxidation for selective amino functionalization [7]. Ortho-quinone reagents demonstrate exceptional selectivity for alpha-amine groups, enabling site-specific modification without affecting other reactive functionalities. The reaction proceeds under mild conditions (pH 7.5, 25°C) with reaction times typically ranging from 20 minutes to 2 hours depending on substrate structure [7].

Enzymatic functionalization represents an emerging green chemistry approach utilizing Candida antarctica lipase B (CALB) catalysis [11]. This methodology employs tert-butyloxycarbonyl-protected amino acids as coupling partners, reacting with PEG hydroxyl groups under mild conditions (50°C, reduced pressure of 240 mmHg) [11]. The enzymatic approach offers excellent regioselectivity and proceeds in organic solvents such as toluene, with reaction times of 24 hours yielding high conversion rates [11].

Click chemistry methodologies have gained prominence for amino-alcohol functionalization, particularly copper-catalyzed azide-alkyne cycloaddition reactions [12]. Optimal conditions employ copper sulfate (1-5 mol%) and sodium ascorbate (10-20 mol%) in aqueous or mixed aqueous-organic media [12]. Temperature optimization studies indicate optimal reaction temperatures of 35°C under supercritical carbon dioxide conditions, providing enhanced reaction efficiency while maintaining environmental sustainability [12].

Hydroxyl group protection strategies are essential during amino functionalization to prevent unwanted side reactions. Silyl protecting groups such as tert-butyldimethylsilyl (TBDMS) offer excellent stability under basic conditions while remaining readily removable under mild acidic conditions [13]. Alternative protection strategies employ acetyl or benzyl groups, with selection dependent on subsequent reaction conditions and deprotection requirements [13].

Industrial Production and Scale-Up Challenges

The transition from laboratory-scale synthesis to industrial production of Amino-PEG8-alcohol presents numerous technical and economic challenges that must be systematically addressed to ensure successful commercialization [14] [15]. Scale-up considerations encompass reactor design modifications, heat and mass transfer optimization, impurity control strategies, and process economics optimization [14].

Heat transfer limitations represent one of the most significant challenges in scaling PEG synthesis reactions [15]. The highly exothermic nature of Williamson ether formation reactions requires sophisticated temperature control systems to maintain reaction selectivity and prevent thermal degradation [14]. Industrial reactors must be equipped with efficient cooling systems capable of removing reaction heat while maintaining uniform temperature distribution throughout the reaction mass [15]. Typical industrial scale reactions employ jacketed reactors with internal cooling coils or external heat exchangers, maintaining temperatures within ±2°C of setpoint values [14].

Mass transfer considerations become increasingly critical at larger scales, particularly for heterogeneous reaction systems involving solid bases such as sodium hydride [15]. Adequate mixing is essential to ensure uniform base distribution and prevent local concentration gradients that can lead to side reactions or incomplete conversion [14]. Industrial implementations typically employ high-efficiency impeller designs such as pitched blade turbines or hydrofoil impellers, operating at tip speeds of 3-5 m/s to achieve optimal mass transfer rates [15].

Oxygen transfer optimization presents unique challenges for aerobic reaction steps, particularly those involving oxidative amino functionalization [15]. The surface area to volume ratio decreases significantly with scale-up, necessitating enhanced aeration systems or alternative oxygenation strategies [15]. Industrial solutions include sparger design optimization, pressure swing operations, or utilization of oxygen-enriched gas streams to maintain adequate dissolved oxygen concentrations [15].

Reactor design considerations must account for the specific requirements of PEG synthesis, including materials compatibility and residence time distribution [14]. Stainless steel 316L represents the standard material of construction due to its excellent corrosion resistance and compatibility with basic reaction conditions [14]. Reactor geometries are optimized to minimize dead zones and ensure adequate mixing, typically employing height-to-diameter ratios of 2:1 to 3:1 [14].

Process validation requirements for pharmaceutical-grade Amino-PEG8-alcohol necessitate comprehensive documentation of critical process parameters and their acceptable ranges [14]. Statistical process control methodologies are employed to monitor key variables such as reaction temperature, pH, reagent addition rates, and product quality attributes [14]. Process analytical technology (PAT) implementation enables real-time monitoring and control of critical quality attributes throughout the manufacturing process [14].

Economic considerations significantly impact industrial production strategies, particularly regarding raw material costs and waste minimization [14]. The cost of specialized protecting groups and coupling reagents can represent 40-60% of total production costs, necessitating optimization of reagent usage and recovery strategies [14]. Solvent recovery systems are essential for economic viability, with typical recovery rates exceeding 95% for major organic solvents [14].

Scale-up factors typically range from 10-100 fold per scale-up step, requiring careful optimization at each stage [14]. Pilot plant operations at 10-50 kg scale are essential for validating heat and mass transfer correlations before proceeding to full commercial scale [14]. Critical scale-up parameters include impeller design, power input per unit volume, and heat transfer coefficients [14].

Waste stream management presents significant challenges due to the aqueous-organic biphasic nature of many reaction systems [14]. Efficient phase separation technologies such as centrifugal contactors or membrane separation systems are employed to minimize waste generation and facilitate solvent recovery [14]. Aqueous waste streams require appropriate treatment to remove residual organic compounds and meet environmental discharge requirements [14].

Purification and Isolation Methodologies

The purification of Amino-PEG8-alcohol requires sophisticated separation techniques to remove synthetic impurities, unreacted starting materials, and byproducts while maintaining product integrity [16] [17] [18]. Multiple orthogonal purification strategies are typically employed in sequence to achieve pharmaceutical-grade purity specifications exceeding 98% [16].

Chromatographic purification represents the primary methodology for large-scale PEG derivative purification, with polystyrene-divinylbenzene resin systems demonstrating superior performance for PEG separations [16]. The purification protocol employs ethanol-water gradient elution systems, typically starting with 30% ethanol and progressing to 70% ethanol over 60-90 minutes [16]. Column loading densities are optimized at 4-6 mg total protein per mL bed volume to maintain resolution while maximizing throughput [16].

Reversed-phase high-performance liquid chromatography (HPLC) serves as both analytical and preparative purification tool for Amino-PEG8-alcohol [19]. C4 or C8 stationary phases demonstrate optimal selectivity for PEG derivatives, employing acetonitrile-water mobile phases with 0.1% trifluoroacetic acid modifiers [19]. Gradient elution profiles typically initiate at 20% organic composition and progress to 80% over 30-45 minutes, enabling baseline resolution of closely related impurities [19].

Ion-exchange chromatography provides exceptional resolution for separating PEGylated products based on charge differences [9]. Cation-exchange media such as SP-Sepharose HP demonstrate superior performance at pH 3 using linear salt gradients from 250-500 mM sodium chloride [9]. The separation mechanism appears to involve PEG-mediated shielding effects that weaken protein-resin interactions, with elution order determined by PEG-to-protein mass ratios [9].

Size-exclusion chromatography enables separation based on molecular weight differences, particularly effective for removing unreacted starting materials and low molecular weight impurities [20]. TSKgel G3000SWXL columns (5μm, 7.8mm × 30cm) provide optimal resolution for PEG molecular weight ranges of 1,000-10,000 Da [21]. Mobile phase composition typically employs phosphate-buffered saline at pH 7.4 with flow rates of 0.5-1.0 mL/min [20].

Precipitation-based purification techniques offer cost-effective alternatives for large-scale operations [22]. Polyethylene glycol 6000 (PEG6000) precipitation enables selective recovery of target products from complex reaction mixtures, achieving 60-90% recovery rates compared to ultracentrifugation methods [22]. The precipitation process employs varying PEG6000 concentrations (15-25% w/v) to optimize selectivity while maintaining product stability [22].

Steam distillation represents a specialized purification technique for removing volatile impurities from PEG preparations [17]. The process typically employs 3-5 pounds of steam per pound of PEG product, operating at atmospheric pressure with reaction temperatures not exceeding 185°C [17]. pH adjustment to neutral values (pH 6.5-7.5) prior to steam treatment prevents violent decomposition reactions [17].

Membrane separation technologies provide continuous purification alternatives for industrial applications [23]. Ultrafiltration membranes with molecular weight cutoffs of 1,000-3,000 Da enable selective retention of target products while removing low molecular weight impurities [23]. Diafiltration processes typically employ 5-10 volume exchanges to achieve desired purity levels [23].

Crystallization techniques offer high-purity product recovery for specific PEG derivatives [24]. Recrystallization from mixed solvent systems such as ethanol-water or isopropanol-water enables removal of trace impurities while maintaining product yield [24]. Cooling crystallization protocols typically employ controlled cooling rates of 0.5-1.0°C per hour to optimize crystal quality [24].

Lyophilization provides final product isolation with optimal stability characteristics [25]. The freeze-drying process typically employs primary drying temperatures of -40°C to -20°C under vacuum conditions below 100 mTorr [25]. Secondary drying at elevated temperatures (20-40°C) ensures complete moisture removal, achieving final water content below 1% w/w [25].

Quality Control Standards and Analytical Validation

Comprehensive quality control programs for Amino-PEG8-alcohol require sophisticated analytical methodologies to ensure product identity, purity, potency, and safety [26] [21] [27]. Regulatory compliance necessitates validation of all analytical methods according to International Conference on Harmonization (ICH) guidelines, with particular emphasis on specificity, linearity, accuracy, precision, and robustness [27].

Identity testing employs multiple complementary analytical techniques to confirm structural integrity and molecular composition [25]. Mass spectrometry analysis using electrospray ionization provides definitive molecular weight confirmation with typical mass accuracy within ±5 ppm [26]. High-resolution mass spectrometry enables sequence confirmation and detection of structural modifications at sub-ppm levels [25].

Nuclear magnetic resonance (NMR) spectroscopy serves as the primary structural characterization tool, providing detailed information about PEG backbone integrity and functional group attachment [21]. Proton NMR analysis in deuterated chloroform or deuterium oxide enables quantitative assessment of PEG chain length and degree of functionalization [21]. Carbon-13 NMR provides complementary structural information, particularly for detecting carbonyl and aromatic carbon environments [21].

Purity determination requires specialized HPLC methodologies optimized for PEG derivative analysis [28] [29]. Size-exclusion chromatography with refractive index detection provides molecular weight distribution information, enabling detection of aggregates and degradation products [28]. Reversed-phase HPLC with evaporative light scattering detection offers enhanced sensitivity for PEG quantification, particularly when coupled with mass spectrometry [29].

Water content determination employs Karl Fischer titration methodologies specifically validated for PEG-containing samples [25]. Coulometric Karl Fischer analysis provides precision within ±0.05% for water content ranges typical of lyophilized PEG products [25]. Sample preparation protocols must account for potential water absorption during handling and analysis [25].

Residual solvent analysis utilizes headspace gas chromatography with flame ionization detection to quantify organic solvent residues [27] [30]. The methodology enables separation and quantification of ethylene oxide, methyl formate, and other process-related volatile impurities with detection limits below 1 ppm [27]. Method validation includes forced degradation studies to demonstrate stability-indicating capability [27].

Endotoxin testing follows United States Pharmacopeia guidelines for parenteral products, with acceptance criteria typically set at less than 0.5 EU/mg for pharmaceutical applications [25]. The Limulus amebocyte lysate (LAL) assay provides quantitative endotoxin determination with appropriate sample preparation to eliminate PEG interference effects [25].

Bioburden assessment employs membrane filtration techniques followed by aerobic and anaerobic plate counting methodologies [25]. Acceptance criteria for bioburden typically specify less than 10 CFU/g for non-sterile pharmaceutical ingredients [25]. Environmental monitoring programs ensure maintenance of appropriate microbiological control throughout the manufacturing process [25].

Heavy metals analysis utilizes inductively coupled plasma mass spectrometry (ICP-MS) to quantify metallic impurities [25]. The methodology provides detection limits below 1 ppm for toxic metals such as lead, mercury, cadmium, and arsenic [25]. Sample preparation involves microwave-assisted acid digestion to ensure complete analyte recovery [25].

Enantiomeric purity assessment employs chiral chromatographic methodologies when applicable, particularly for amino acid-derived functionalities [25]. Chiral stationary phases enable baseline separation of enantiomeric impurities with quantification limits below 0.1% [25]. Method validation includes demonstration of stereochemical stability under stressed conditions [25].

Forced degradation studies provide comprehensive assessment of intrinsic stability and identification of potential degradation pathways [27]. Stress conditions include elevated temperature (60-80°C), acidic conditions (pH 2-3), basic conditions (pH 9-11), oxidative environments (hydrogen peroxide treatment), and photolytic exposure [27]. Degradation products are characterized using liquid chromatography-mass spectrometry to elucidate degradation mechanisms [27].

Stability testing protocols follow ICH Q1A guidelines for pharmaceutical products, employing accelerated and real-time stability studies under controlled environmental conditions [27]. Accelerated testing at 40°C and 75% relative humidity provides predictive information for shelf-life determination [27]. Long-term stability studies at 25°C and 60% relative humidity confirm product stability over intended storage periods [27].

| Analytical Parameter | Test Method | Acceptance Criteria | Frequency |

|---|---|---|---|

| Identity | ESI-MS, NMR | Conforms to reference | Each batch |

| Purity | RP-HPLC, SEC | ≥98.0% | Each batch |

| Water Content | Karl Fischer | ≤3.0% | Each batch |

| Residual Solvents | HS-GC-FID | USP limits | Each batch |

| Endotoxin | LAL assay | ≤0.5 EU/mg | Each batch |

| Heavy Metals | ICP-MS | ≤10 ppm total | Each batch |

| pH | Potentiometry | 6.0-8.0 | Each batch |

| Bioburden | Membrane filtration | ≤10 CFU/g | Each batch |

The implementation of process analytical technology (PAT) enables real-time monitoring of critical quality attributes during synthesis and purification operations [26]. Near-infrared spectroscopy provides continuous monitoring of reaction progress and product quality, enabling process control optimization [26]. Raman spectroscopy offers complementary analytical information, particularly for crystalline product characterization [26].

Method transfer protocols ensure consistent analytical performance across multiple laboratory sites [31]. Comparative testing using identical samples and standardized procedures validates method robustness and inter-laboratory precision [31]. Statistical analysis of method transfer data employs analysis of variance (ANOVA) techniques to assess method equivalency [31].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.

3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.

4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.